Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Description
Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with a six-membered azaspiro ring fused to a cyclopropane moiety. The molecule contains two critical functional groups:
Properties
IUPAC Name |
benzyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-13-10-15(13)6-8-17(9-7-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUNOFRWGGGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2N)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of benzylamine with an appropriate epoxide, followed by a spirocyclization reaction. One common method involves the use of hydrogen chloride in dichloromethane or ethyl acetate as a solvent. The reaction is carried out at room temperature for about an hour, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Neurological Disorders :
- The compound has been identified as a key intermediate in synthesizing pharmaceuticals aimed at treating conditions affecting the central nervous system, such as neuropathic pain and epilepsy. Its structural properties allow for modifications that enhance efficacy against specific targets in the nervous system .
-
Pain Management :
- Research indicates that derivatives of Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate exhibit analgesic properties. For instance, certain analogs have shown effectiveness in reducing allodynia in animal models, which is a common symptom in neuropathic pain conditions . In studies involving mice and rats, these compounds demonstrated significant reductions in pain thresholds when administered, suggesting potential for clinical applications in pain management therapies .
-
Anticonvulsant Activity :
- Compounds derived from this spirocyclic framework have been evaluated for their ability to prevent seizures induced by pentylenetetrazol (PTZ) in animal models. The results showed that specific derivatives could significantly reduce the fatality rate associated with seizures, indicating their potential as anticonvulsants .
- Psychiatric Disorders :
-
Analgesic Efficacy :
- A study involving the administration of Benzyl 1-amino-6-azaspiro[2.5]octane derivatives to mice demonstrated a marked reduction in mechanical pain thresholds when assessed using the von Frey monofilament test. This highlights the compound's potential role in developing new analgesics tailored for neuropathic pain relief .
- Anticonvulsant Effects :
- Behavioral Studies :
Mechanism of Action
The mechanism of action of benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP/XLogP3 | H-Bond Donors |
|---|---|---|---|---|---|---|
| Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate* | - | C₁₅H₂₀N₂O₂ (est.) | ~268.3 | Amino, Cbz | ~2.5 (est.) | 1 |
| tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | 1233323-55-1 | C₁₂H₂₂N₂O₂ | 226.3 | Amino, Boc | N/A | 1 |
| Benzyl 6-azaspiro[2.5]octane-6-carboxylate | 1037834-61-9 | C₁₅H₁₉NO₂ | 245.32 | Cbz | 3.137 | 0 |
| 6-(Benzyloxycarbonyl)-1-carboxylic acid | 147610-85-3 | C₁₆H₁₉NO₄ | 289.33 | Carboxylic acid, Cbz | 1.9 | 1 |
| Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 77211-75-7 | C₁₄H₁₇NO₃ | ~245.3 | Oxa, Cbz | N/A | 0 |
*Estimated properties based on structural analogs.
Key Findings
Protecting Group Impact: Boc-protected analogs (e.g., QJ-2808) offer stability under basic conditions but require acidic deprotection . Cbz groups (benzyl derivatives) are stable under acidic conditions but require hydrogenolysis for removal, limiting use in hydrogen-sensitive reactions .
Amino Group Significance: The amino group at position 1 enhances intermolecular interactions, making the target compound suitable for drug discovery (e.g., enzyme inhibition) .
Solubility and Bioavailability :
- Carboxylic acid derivatives (e.g., CAS 147610-85-3) exhibit higher aqueous solubility but lower cell permeability due to ionization at physiological pH .
- Benzyl esters (LogP >3) are more lipophilic, favoring blood-brain barrier penetration .
Synthetic Utility :
- Spirocyclic frameworks with diverse substituents (e.g., cyclopropyl in CAS 2940943-24-6) enable modular drug design, balancing steric effects and reactivity .
Biological Activity
Structural Characteristics
The unique structure of Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate includes:
- Benzyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Amino Group : Critical for forming hydrogen bonds with biological targets.
- Carboxylate Functionality : May participate in ionic interactions with proteins or enzymes.
This structural complexity is believed to contribute to its biological activity, similar to other spirocyclic compounds.
Biological Activities
Research suggests that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Anticancer Potential : Investigations into related spirocyclic compounds indicate potential cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Some studies suggest that spirocyclic structures may influence neuroprotective pathways, although specific data on this compound is sparse.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C14H17NO3 | Contains an oxygen atom instead of nitrogen |
| 1-Amino-1-benzylpiperidine | C13H18N2 | Features a piperidine ring instead of spirocyclic structure |
| N-benzyl-N-methylglycine | C10H13N | Simple structure lacking spirocyclic complexity |
The distinct combination of functional groups in this compound suggests unique biological activities that may not be present in the other compounds listed.
While specific mechanisms for this compound are not fully elucidated, similar compounds have been shown to interact with various biological targets, such as:
- Enzymes : Binding to active sites and modulating enzymatic activity.
- Receptors : Acting as agonists or antagonists in neurotransmitter systems.
Further studies are required to clarify the precise molecular targets and pathways involved in the action of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
